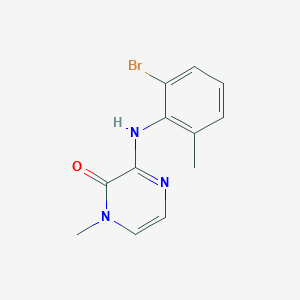
3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one, commonly known as BM212, is a small molecule compound that has been extensively studied for its potential use in scientific research applications. It belongs to the class of pyrazinone derivatives and has shown promising results in various fields of research.
Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
A series of new 3-aminopyrroles, closely related to the chemical structure , were synthesized and showed significant anticonvulsant activity with a notable lack of neurotoxicity. These compounds, through their structural activity relationships, offer insights into potential therapeutic uses against seizures, highlighting an essential structural feature interaction with the voltage-dependent sodium channel, which might be applicable to the research on 3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one derivatives (Unverferth et al., 1998).
Pteridine and Pyrazine Derivatives Synthesis
Research on 2-Aminopyrazine-3-carboxamide derivatives, similar in structure to the target compound, led to the synthesis of various pteridin-4-one derivatives. These compounds were evaluated for their potential applications in medicinal chemistry, showcasing the versatility of pyrazine derivatives in synthesizing bioactive heterocyclic compounds, which could hint at applications for the compound in synthesizing new pharmacologically active molecules (Albert, 1979).
Anticancer and Anti-inflammatory Agents
A novel series of pyrazolopyrimidines derivatives, structurally related to the compound of interest, were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. This research underscores the potential of pyrazine derivatives in developing new therapeutic agents targeting cancer and inflammation, suggesting a similar potential application for this compound (Rahmouni et al., 2016).
Tubulin Polymerization Inhibition for Anticancer Activity
Research on indenopyrazoles, which are structurally akin to the target molecule, identified compounds with promising antiproliferative activity towards human cancer cells, attributed to tubulin polymerization inhibition. This finding points to the potential of this compound derivatives in cancer treatment through a similar mechanism (Minegishi et al., 2015).
Allosteric Enhancers of the A1 Adenosine Receptor
A study exploring 2-amino-3-(4-chlorobenzoyl)thiophene derivatives, related to the core structure of the compound in focus, synthesized a series of compounds demonstrating significant activity as allosteric enhancers of the A1 adenosine receptor. This suggests a potential area of research for this compound in modulating receptor activities for therapeutic benefits (Romagnoli et al., 2012).
Propriétés
IUPAC Name |
3-(2-bromo-6-methylanilino)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-8-4-3-5-9(13)10(8)15-11-12(17)16(2)7-6-14-11/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGSNASCKGGSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)NC2=NC=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

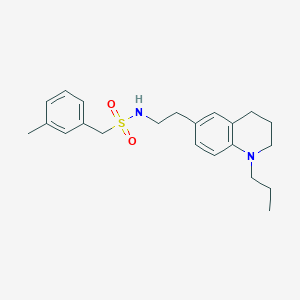

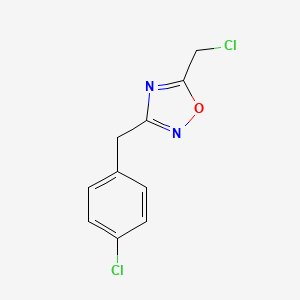
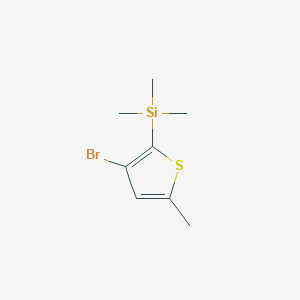
![N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide](/img/structure/B3015445.png)

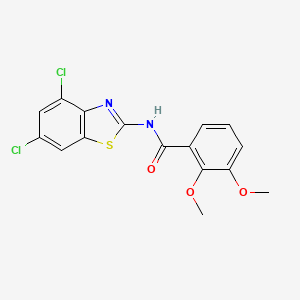

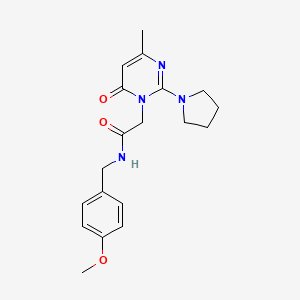
![N-(3-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B3015451.png)
![2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3015452.png)
![4-(2-(4-methoxyphenoxy)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3015453.png)

![(2-Chloropyridin-3-yl)-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B3015456.png)